
4-Amino-6-chloro-1,3-benzenedisulfonamide
Overview
Description
4-Amino-6-chloro-1,3-benzenedisulfonamide is a chemical compound with the molecular formula C6H8ClN3O4S2 and a molecular weight of 285.73 g/mol . It is known for its potent inhibitory effects on the gastric pathogen, Helicobacter pylori . This compound is also referred to as 3-Chloroaniline-4,6-disulfonamide or 4-Amino-6-chlorobenzene-1,3-disulfonamide .
Preparation Methods
4-Amino-6-chloro-1,3-benzenedisulfonamide can be synthesized through various methods. One common synthetic route involves treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation, yielding an 80% product . Another method includes the chlorosulfonation of m-chloroaniline with chlorosulfonic acid, followed by amination . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
4-Amino-6-chloro-1,3-benzenedisulfonamide undergoes several types of chemical reactions, including:
Condensation Reactions: It can undergo condensation with appropriately labeled aldehydes to synthesize deuterated thiazides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of sulfonamide groups suggests potential reactivity under oxidative or reductive conditions.
Common reagents used in these reactions include aldehydes for condensation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-Amino-6-chloro-1,3-benzenedisulfonamide has been studied for its potential as a diuretic and an antimicrobial agent . It is structurally related to sulfonamides, which are known for their antibacterial properties. Research indicates that this compound can inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides .
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Analytical Chemistry
The compound is utilized as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry . Its stability and well-defined structure make it suitable for quality control in pharmaceuticals.
Analytical Method | Application |
---|---|
HPLC | Quality control of pharmaceutical products |
Mass Spectrometry | Identification of metabolites in biological samples |
Case Study : In a study on the pharmacokinetics of thiazide diuretics, this compound was identified as a significant metabolite, aiding in the understanding of drug metabolism .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of new sulfonamide derivatives. Its ability to undergo various chemical reactions makes it valuable for creating compounds with enhanced biological activity.
Safety and Toxicity
While this compound has beneficial applications, it is also associated with potential toxicity. Studies indicate that exposure can lead to serious health effects, including kidney damage and hypersensitivity reactions . Therefore, safety measures must be observed when handling this compound.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide involves its role as a carbonic anhydrase inhibitor . This inhibition affects the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is crucial in various physiological processes. The compound’s molecular targets include the carbonic anhydrase enzyme, and its pathways involve disrupting the normal function of this enzyme, leading to its inhibitory effects on Helicobacter pylori .
Comparison with Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide can be compared with similar compounds such as:
Hydrochlorothiazide: A well-known diuretic that shares structural similarities and metabolic pathways with this compound.
Chlorothiazide: Another diuretic with similar inhibitory effects on carbonic anhydrase.
Benzothiadiazine: A related compound used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific inhibitory action on Helicobacter pylori and its applications in synthesizing deuterated thiazides .
Biological Activity
4-Amino-6-chloro-1,3-benzenedisulfonamide, commonly recognized for its diuretic properties, is a sulfonamide compound with a significant role in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Chemical Formula : C6H8ClN3O4S2
- CAS Number : 121-30-2
- Molecular Weight : 239.68 g/mol
This compound functions primarily as a diuretic. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and decreased blood volume. This mechanism is similar to that of thiazide diuretics, which also target ion transport systems in renal cells.
Diuretic Effects
The compound has been shown to effectively increase urinary output. In animal studies, administration of this sulfonamide resulted in significant diuresis, indicating its potential use in managing conditions like hypertension and edema.
Toxicological Profile
While this compound has therapeutic effects, it also poses several risks:
- Toxicity Symptoms : Prolonged use can lead to nausea, vomiting, diarrhea, abdominal pain, and renal impairment .
- Hematological Effects : It may cause changes in blood cell distribution, leading to leukopenia and thrombocytopenia .
- Neurological Effects : Symptoms can include headache, dizziness, and in severe cases, seizures .
Study on Mutagenicity
A study conducted at the 8th Congress of Toxicology in Developing Countries evaluated the mutagenic potential of this compound. The findings indicated that under specific experimental conditions, the compound did not exhibit mutagenic properties .
Pharmacokinetic Studies
Research on the pharmacokinetics of this compound highlighted its absorption characteristics and metabolic pathways. The compound is metabolized in the liver and excreted primarily via urine. Its metabolites have been studied for their binding affinity to erythrocytes, suggesting implications for its pharmacodynamics .
Comparative Analysis with Related Compounds
Compound Name | Diuretic Activity | Toxicity Level | Mutagenicity |
---|---|---|---|
This compound | High | Moderate | Negative |
Hydrochlorothiazide | High | Low | Negative |
Furosemide | Very High | Moderate | Negative |
Q & A
Basic Questions
Q. What analytical methods are recommended for identifying and quantifying 4-Amino-6-chloro-1,3-benzenedisulfonamide in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC is the standard method. Use a C18 column (e.g., SVEA Core C18, 2.6 µm, 110 Å) with a mobile phase of acetonitrile/100 mM phosphate buffer (pH 3.0) in a 20:80 ratio. Detection is performed at UV 250 nm , with a flow rate of 1.0 mL/min and column temperature maintained at 40°C. System suitability requires a resolution ≥2.0 between the compound and related substances like chlorothiazide . Quantitation involves comparing peak areas of test and reference standard solutions, with acceptance criteria for impurity limits (e.g., ≤1.0%) .
Q. How does this compound form in drug formulations?
- Methodological Answer : It is a hydrolysis product of hydrochlorothiazide (HCTZ) under alkaline conditions (pH >12). Stability studies show that HCTZ degradation follows first-order kinetics in extreme pH environments (pH <2.5 or >12). Hydrolysis is negligible at neutral pH but accelerates in basic formulations due to OH⁻-catalyzed reactions. Analytical monitoring using stability-indicating HPLC methods is critical to detect this impurity .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : The compound has a molecular formula C₆H₈ClN₃O₄S₂ (MW: 285.73 g/mol), melting point 257–261°C , and pKa ~9.24. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO: 0.20 mg/mL). Storage at 2–8°C in powder form ensures long-term stability .
Advanced Questions
Q. How can researchers optimize chromatographic parameters to resolve this compound from structurally similar impurities?
- Methodological Answer :
- Column Selection : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles for enhanced resolution and speed.
- Mobile Phase : Adjust the acetonitrile-to-buffer ratio to manipulate retention times. For example, reducing acetonitrile to 15% increases hydrophilicity, improving separation of polar degradation products.
- Temperature Control : Elevating column temperature to 40–50°C reduces viscosity, improving peak symmetry.
- Validation : Ensure tailing factors ≤1.5 and relative standard deviation (RSD) ≤5% for replicate injections .
Q. What experimental design considerations are critical for studying the inhibition kinetics of this compound against carbonic anhydrases?
- Methodological Answer :
- Enzyme Source : Use purified isoforms (e.g., TvaCA2) to assess selectivity.
- Inhibition Assays : Employ stopped-flow CO₂ hydratase activity assays with varying inhibitor concentrations (1–500 nM).
- Data Analysis : Calculate inhibition constants (Kᵢ) using nonlinear regression. For example, the compound exhibits Kᵢ = 382.2 nM against TvaCA2, indicating moderate potency compared to acetazolamide (Kᵢ = 222.9 nM) .
- Structural Insights : Molecular docking reveals the 1,3-benzenedisulfonamide scaffold interacts with zinc-coordinated water in the enzyme active site, guiding structure-activity relationship (SAR) studies .
Q. How do pH and excipient interactions influence the stability of hydrochlorothiazide formulations, and what strategies mitigate this compound formation?
- Methodological Answer :
- pH Microenvironment (pHM) : Excipients like citric acid or sodium bicarbonate alter local pH, affecting hydrolysis rates. Formulate near pH 7–8 to minimize degradation.
- Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH with pH-adjusted solutions to model shelf-life degradation.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to suppress free radical-mediated pathways in oxidative conditions .
Q. What are the challenges in interpreting contradictory data on degradation pathways of hydrochlorothiazide?
- Methodological Answer : Discrepancies often arise from:
- Degradation Conditions : Variations in temperature, ionic strength, or light exposure during stress testing.
- Analytical Sensitivity : LC-MS/MS with high-resolution mass spectrometry (HRMS) is required to distinguish between isobaric degradation products (e.g., this compound vs. sulfonic acid derivatives).
- Kinetic Models : Non-linear degradation profiles between pH 7–11.5 suggest competing reaction mechanisms (e.g., parallel hydrolysis and oxidation). Use multivariate analysis to deconvolute contributions from each pathway .
Properties
IUPAC Name |
4-amino-6-chlorobenzene-1,3-disulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCXVZDYSXXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059521 | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-30-2 | |
Record name | 4-Amino-6-chloro-1,3-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloraminophenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloraminophenamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93772 | |
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Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chlorobenzene-1,3-disulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLORAMINOPHENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A52O8YREJ | |
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Retrosynthesis Analysis
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